[2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate
Description
[2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate is a synthetic organic compound characterized by the presence of a fluorophenyl group, a carbamoylamino linkage, and a formylbenzoate moiety
Properties
IUPAC Name |
[2-[(2-fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O5/c18-13-3-1-2-4-14(13)19-17(24)20-15(22)10-25-16(23)12-7-5-11(9-21)6-8-12/h1-9H,10H2,(H2,19,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHBFBKCVKFVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC(=O)COC(=O)C2=CC=C(C=C2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85269337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbamoylamino Intermediate: The reaction begins with the introduction of the 2-fluorophenyl group to an amine, forming a carbamoylamino intermediate. This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The intermediate is then reacted with 4-formylbenzoic acid under esterification conditions. This step typically involves the use of a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
[2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
[2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the carbamoylamino linkage may facilitate interactions with biological macromolecules. The formylbenzoate moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
[2-[(2-Chlorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate: Similar structure but with a chlorine atom instead of fluorine.
[2-[(2-Bromophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate: Similar structure but with a bromine atom instead of fluorine.
[2-[(2-Methylphenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in [2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications.
Q & A
Q. What are the typical synthetic routes for [2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate, and how are reaction conditions optimized to maximize yield?
The synthesis involves multi-step organic reactions, including coupling of fluorophenyl carbamoylamino intermediates with activated 4-formylbenzoate esters. Key steps include:
- Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert atmospheres to prevent hydrolysis .
- Esterification : Activation of the benzoate group via mixed anhydride or Steglich esterification .
- Purification : Techniques like flash chromatography or recrystallization in ethanol/water mixtures are employed to isolate the product . Optimization requires monitoring reaction progress via TLC or HPLC, with temperature control (0–25°C) to minimize side reactions .
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to assign protons (e.g., formyl group at ~10 ppm) and carbons, with DEPT-135 for quaternary carbon identification .
- FT-IR : Peaks at ~1700 cm (ester C=O), ~1650 cm (amide C=O), and ~2800 cm (formyl C-H) .
- Mass spectrometry (HRMS) : To confirm molecular ion ([M+H]) and fragmentation patterns .
Q. What are the key structural analogs of this compound, and how do their properties compare?
Analogous compounds (Table 1) share the 2-oxoethyl benzoate core but vary in substituents, influencing solubility and reactivity:
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding affinity of this compound in biological systems?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular docking : Screens against protein targets (e.g., kinases) using software like AutoDock, leveraging the formyl group's hydrogen-bonding potential .
- MD simulations : Assess stability in solvated environments, with force fields (e.g., AMBER) parameterized for fluorophenyl interactions .
Q. What advanced purification techniques are critical for isolating high-purity batches of this compound?
- Preparative HPLC : Uses C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve polar impurities .
- Crystallography : Single-crystal X-ray diffraction (employing SHELXL ) confirms stereochemistry, though challenges arise from flexible ester linkages .
Q. How do reaction solvent and catalyst choice influence the stereoselectivity of intermediates during synthesis?
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in amide coupling, while THF enhances esterification kinetics .
- Catalysts : DMAP accelerates Steglich esterification via acylpyridinium intermediates, reducing racemization risks .
- Chiral HPLC : Monitors enantiomeric excess when chiral centers are introduced .
Q. What strategies mitigate degradation of the formyl group during storage or reaction conditions?
- Stabilization : Lyophilization under argon or storage at -20°C in amber vials .
- In situ protection : Temporary Schiff base formation with amines, reversed via acidic hydrolysis post-reaction .
Methodological Considerations
- Contradictions in data : While some analogs () show enhanced bioactivity with bromine, fluorophenyl derivatives may prioritize target specificity over potency.
- Unresolved challenges : Crystallographic data for this specific compound is lacking; synchrotron-based microcrystal diffraction could address this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
